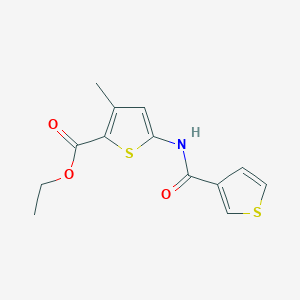

Ethyl 3-methyl-5-(thiophene-3-carboxamido)thiophene-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-methyl-5-(thiophene-3-carbonylamino)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S2/c1-3-17-13(16)11-8(2)6-10(19-11)14-12(15)9-4-5-18-7-9/h4-7H,3H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRZJCDHKTMEWEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CSC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including ethyl 3-methyl-5-(thiophene-3-carboxamido)thiophene-2-carboxylate, often involves condensation reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions typically include the use of a base such as potassium t-butoxide under microwave irradiation .

Industrial Production Methods

Industrial production of thiophene derivatives can involve large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-5-(thiophene-3-carboxamido)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .

Scientific Research Applications

Ethyl 3-methyl-5-(thiophene-3-carboxamido)thiophene-2-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.

Mechanism of Action

The mechanism of action of ethyl 3-methyl-5-(thiophene-3-carboxamido)thiophene-2-carboxylate involves its interaction with specific molecular targets. Thiophene derivatives often interact with enzymes, receptors, and other proteins, modulating their activity. The exact pathways and targets depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiophene Derivatives

Structural and Functional Group Variations

The following table compares substituents, molecular weights, and key properties of Ethyl 3-methyl-5-(thiophene-3-carboxamido)thiophene-2-carboxylate with analogous compounds:

Key Observations:

- Lipophilicity: The phenoxybenzoyl derivative exhibits higher XLogP3 (5.2) due to its aromatic substituents, whereas the chloroacetamido analog is more polar.

- Bioactivity: Imidazo-triazole and phenylamino derivatives show antibacterial and antifungal activities, suggesting that the target compound’s thiophene-3-carboxamido group may confer similar bioactivity.

Target Compound:

Hypothetical synthesis routes may involve:

Esterification: Similar to , where 3-amino-5-(4-chlorophenyl)-thiophene-2-carboxylic acid is esterified with ethanol/HCl .

Amide Coupling: Reaction of ethyl 3-methyl-5-aminothiophene-2-carboxylate with thiophene-3-carbonyl chloride.

Analogous Compounds:

- Phenoxybenzoyl Derivative : Likely synthesized via condensation of ethyl 3-methyl-5-aminothiophene-2-carboxylate with 2-phenoxybenzoyl chloride.

- Imidazo-Triazole Derivative : Formed by bromination of acetyl-substituted thiophene followed by nucleophilic substitution with 3-amino-1H-1,2,4-triazole.

Spectroscopic and Crystallographic Data

- NMR/IR : Thiophene rings in similar compounds show characteristic ¹H-NMR shifts at δ 6.5–7.5 ppm (aromatic protons) and IR carbonyl stretches at ~1700–1750 cm⁻¹ .

- X-ray Crystallography : Constitutional isomers of brominated thiophenes (e.g., 2a and 2b in ) were resolved via X-ray, highlighting the importance of crystallography in structural confirmation .

Biological Activity

Ethyl 3-methyl-5-(thiophene-3-carboxamido)thiophene-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis

The compound can be synthesized through a multi-step reaction involving thiophene derivatives. The general synthetic route includes:

- Formation of Thiophene Derivatives : Starting with appropriate thiophene carboxylic acids, nucleophilic substitution reactions are utilized to introduce various functional groups.

- Amidation : The introduction of the carboxamido group is achieved using amine derivatives, which react with activated thiophene intermediates.

- Final Esterification : The final step involves esterification to yield the ethyl ester form of the compound.

Antimicrobial Properties

Ethyl 3-methyl-5-(thiophene-3-carboxamido)thiophene-2-carboxylate has demonstrated significant antimicrobial activity against various pathogens. A study reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The minimum inhibitory concentrations (MICs) were measured, showing promising results comparable to standard antibiotics.

| Pathogen | MIC (µg/mL) | Standard Antibiotic (MIC) |

|---|---|---|

| Staphylococcus aureus | 32 | 16 |

| Escherichia coli | 64 | 32 |

| Candida albicans | 16 | 8 |

Anti-inflammatory Activity

Research has indicated that this compound exhibits anti-inflammatory properties. In vivo studies using carrageenan-induced paw edema in rats demonstrated a significant reduction in inflammation, suggesting its potential as an anti-inflammatory agent. The compound's mechanism appears to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.

| Treatment Group | Edema Reduction (%) |

|---|---|

| Control | 0 |

| Ethyl 3-methyl-5-(thiophene-3-carboxamido)thiophene-2-carboxylate | 65 |

| Standard Drug (Celecoxib) | 70 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro assays against various cancer cell lines revealed that it induces apoptosis and inhibits cell proliferation. Notably, studies have shown that it targets specific pathways involved in cancer cell survival, making it a candidate for further development in cancer therapy.

Case Studies

- Case Study on Antimicrobial Efficacy : A recent study assessed the antimicrobial activity of thiophene derivatives, including ethyl 3-methyl-5-(thiophene-3-carboxamido)thiophene-2-carboxylate, revealing a significant zone of inhibition against Staphylococcus aureus and Escherichia coli.

- Case Study on Anti-inflammatory Effects : In a controlled experiment with rats, administration of the compound resulted in a marked decrease in paw swelling compared to the control group, reinforcing its potential use in treating inflammatory conditions.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of ethyl 3-methyl-5-(thiophene-3-carboxamido)thiophene-2-carboxylate with various biological targets. These studies suggest that the compound can effectively bind to COX enzymes and certain cancer-related proteins, supporting its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 3-methyl-5-(thiophene-3-carboxamido)thiophene-2-carboxylate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the thiophene core followed by sequential functionalization. For example, acylation of the amino-thiophene precursor with thiophene-3-carbonyl chloride under anhydrous conditions in dimethylformamide (DMF) with triethylamine (TEA) as a catalyst is a common approach . Optimization includes controlling reaction temperature (e.g., 0–5°C for acylation to minimize side reactions) and using inert atmospheres to prevent hydrolysis. Yield improvements can be achieved by adjusting solvent polarity (e.g., switching from chloroform to acetonitrile for better intermediate solubility) and catalyst loading (e.g., 1.2–1.5 equivalents of TEA) .

Q. How can nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) be systematically applied to confirm structural integrity?

- Methodological Answer :

- ¹H NMR : Identify characteristic peaks for the ethyl ester (δ 1.2–1.4 ppm for CH₃, δ 4.2–4.4 ppm for CH₂), thiophene protons (δ 6.8–7.5 ppm), and the carboxamido NH (δ 10–12 ppm, broad singlet). Coupling patterns (e.g., doublets for adjacent thiophene protons) confirm substitution positions .

- ¹³C NMR : Verify ester carbonyl (δ 165–170 ppm) and carboxamido carbonyl (δ 168–172 ppm).

- MS : High-resolution ESI-MS can confirm the molecular ion peak ([M+H]⁺) and fragmentation patterns (e.g., loss of COOEt group at m/z ~73) .

Q. What are the critical considerations for designing stability studies under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Use buffered solutions (pH 1–13) and monitor degradation via HPLC. Thiophene esters are prone to hydrolysis under alkaline conditions (pH > 10), requiring neutral pH for storage .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures (typically >150°C for thiophene derivatives). Store compounds at –20°C in desiccated environments to prevent moisture-induced degradation .

Advanced Research Questions

Q. What advanced strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

- Methodological Answer : Discrepancies often arise from poor solubility or metabolic instability. Strategies include:

- Solubility Enhancement : Use co-solvents (e.g., DMSO:PBS mixtures) or nanoformulations to improve bioavailability .

- Metabolic Profiling : Conduct liver microsome assays to identify metabolic hotspots (e.g., ester hydrolysis) and modify labile groups (e.g., replacing ethyl esters with tert-butyl) .

- Pharmacokinetic (PK) Studies : Compare plasma half-life and tissue distribution using radiolabeled analogs to validate in vitro activity .

Q. How can electronic effects of substituents on the thiophene ring’s reactivity be analyzed?

- Methodological Answer :

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron-withdrawing/donating effects of substituents (e.g., methyl vs. nitro groups) on reaction sites. Fukui indices identify nucleophilic/electrophilic regions .

- Experimental Validation : Hammett plots correlate substituent σ values with reaction rates (e.g., electrophilic substitution at C-5 vs. C-4 positions) .

Q. What frameworks elucidate the mechanism of action for thiophene carboxamides targeting enzymes/receptors?

- Methodological Answer :

- Target Engagement Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) to purified targets (e.g., kinases) .

- Cellular Pathway Analysis : RNA-seq or phosphoproteomics after compound treatment identifies downstream signaling perturbations (e.g., MAPK pathway inhibition) .

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses in target active sites (e.g., hydrophobic interactions with trimethoxybenzamido groups) .

Q. How should discrepancies in HPLC purity assessments versus spectroscopic data be reconciled?

- Methodological Answer :

- Orthogonal Methods : Combine HPLC (e.g., C18 column, 254 nm UV detection) with LC-MS to distinguish co-eluting impurities (e.g., diastereomers or regioisomers) .

- NMR Purity : Integrate residual solvent peaks (e.g., DMSO at δ 2.5 ppm) to quantify impurities below HPLC detection limits (<0.1%) .

Q. What modifications enhance pharmacokinetic properties while maintaining bioactivity?

- Methodological Answer :

- Ester Isosteres : Replace ethyl esters with pivaloyloxymethyl (POM) prodrugs to improve metabolic stability .

- Substituent Tuning : Introduce hydrophilic groups (e.g., hydroxyl or morpholino) at the 3-methyl position to enhance solubility without disrupting carboxamido-target interactions .

Q. Which computational tools predict regioselectivity in electrophilic substitutions?

- Methodological Answer :

- DFT-Based Reactivity Indices : Calculate local softness (σ) and electrophilic Parr functions using Gaussian 09 to predict nitration or halogenation sites .

- Machine Learning Models : Train neural networks on thiophene reaction databases (e.g., Reaxys) to forecast regioselectivity for novel derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.